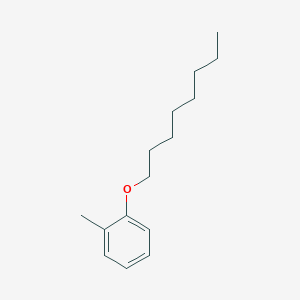![molecular formula C13H11N3O4 B14465318 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine CAS No. 65838-94-0](/img/structure/B14465318.png)
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenyl group at the 1-position of an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives under specific conditions. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the dinitrophenyl group allows for interactions with various biomolecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
2,4-Dinitrophenylhydrazone: Formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
2,4-Dinitrophenylpyridine: Another pyridine derivative with similar structural features.
Uniqueness
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and dinitrophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
65838-94-0 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-[1-(2,4-dinitrophenyl)ethyl]pyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-4-2-3-7-14-12)11-6-5-10(15(17)18)8-13(11)16(19)20/h2-9H,1H3 |
InChI Key |
OYDFAJCHDVMJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


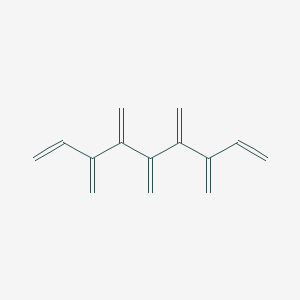
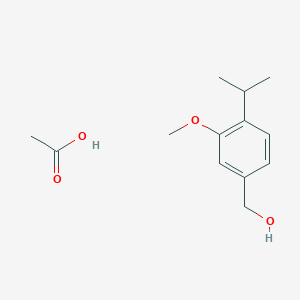
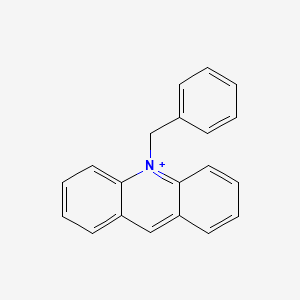
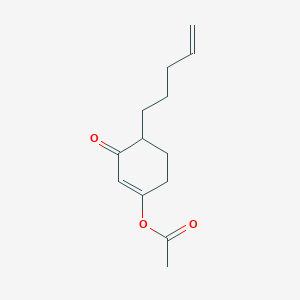
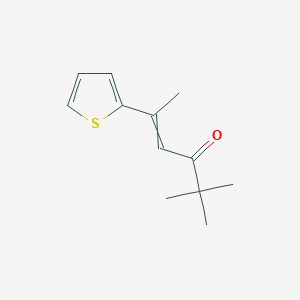
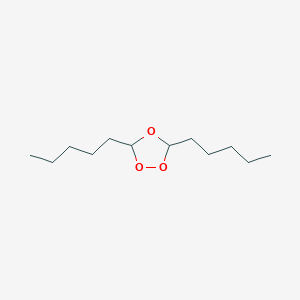
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
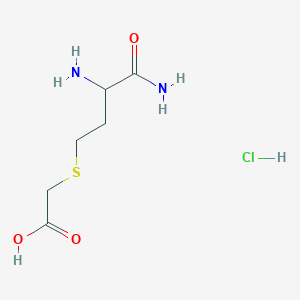
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
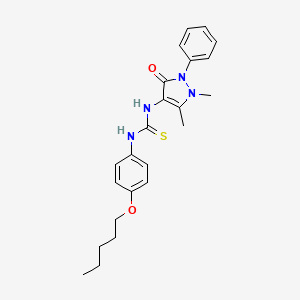
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
